molecular formula C10H10ClNO B3230759 9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 1310699-69-4

9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B3230759
CAS No.: 1310699-69-4
M. Wt: 195.64 g/mol
InChI Key: LEEMHEZPFCBIFY-UHFFFAOYSA-N
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Description

9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound that features a seven-membered nitrogen-containing ring fused with a benzene ring

Preparation Methods

The synthesis of 9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline has been reported as a crucial step in the synthesis of related compounds . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It may serve as a lead compound for developing new pharmaceuticals.

    Industry: It can be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

9-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-5-1-3-7-4-2-6-9(13)12-10(7)8/h1,3,5H,2,4,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEMHEZPFCBIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)Cl)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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